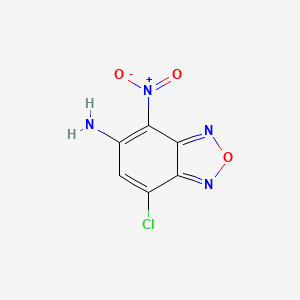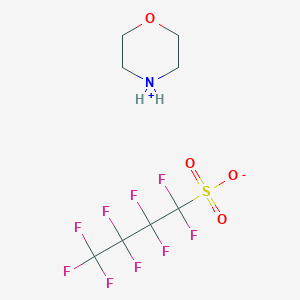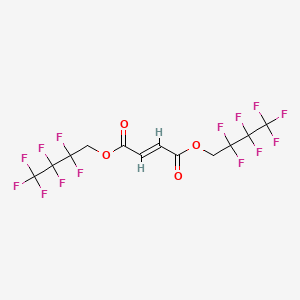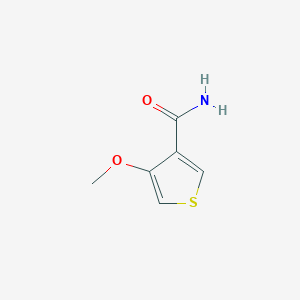
3-氨基-1-N-Fmoc-吡咯烷盐酸盐
描述
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride: is a chemical compound with the molecular formula C19H20N2O2.HCl and a molecular weight of 344.84 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of an amino group and a fluorene-based protecting group (Fmoc), which is commonly used in peptide synthesis .
科学研究应用
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Fmoc group serves as a protecting group for the amino functionality.
Proteomics Research: It is used in the study of protein structures and functions, aiding in the identification and characterization of proteins.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in various biological assays to study enzyme-substrate interactions and protein-protein interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride typically involves the protection of the amino group of pyrrolidine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected pyrrolidine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection and subsequent hydrochloride formation .
化学反应分析
Types of Reactions: 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, although these are less common due to the presence of the protecting group.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Oxidation: Mild oxidizing agents can be used to oxidize the amino group if the Fmoc group is first removed.
Major Products Formed:
作用机制
The primary mechanism of action of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride involves the protection of the amino group through the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis . The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis . The compound does not have a specific molecular target or pathway as it is primarily used as a synthetic intermediate .
相似化合物的比较
3-Amino-1-N-Boc-pyrrolidine hydrochloride: Similar to the Fmoc-protected compound but uses a Boc (tert-butoxycarbonyl) protecting group.
3-Amino-1-N-Cbz-pyrrolidine hydrochloride: Uses a Cbz (carbobenzyloxy) protecting group instead of Fmoc.
Uniqueness: 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is unique due to the stability and ease of removal of the Fmoc group under mild basic conditions . This makes it particularly useful in peptide synthesis, where selective deprotection is crucial . The Fmoc group also provides better protection against acid-sensitive reactions compared to Boc and Cbz groups .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18H,9-12,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTBJZXLDFJKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373370 | |
| Record name | 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811841-92-6 | |
| Record name | 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811841-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



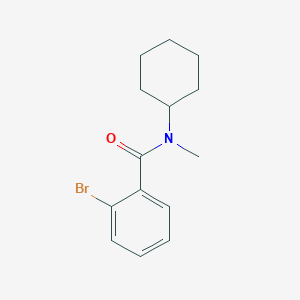


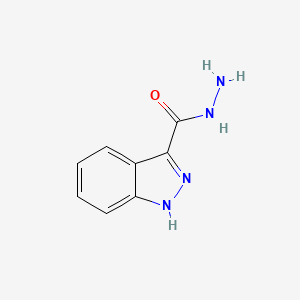
![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)


